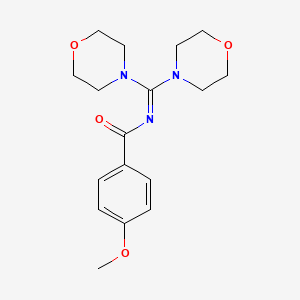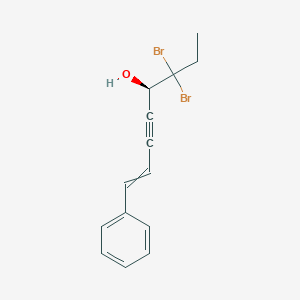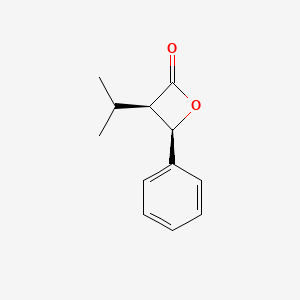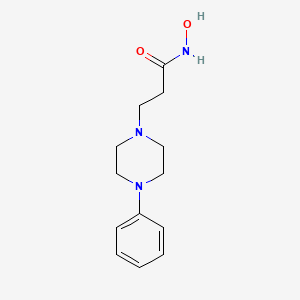![molecular formula C36H31NO6 B12526167 N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,4,6-tris(benzyloxy)benzamide CAS No. 676435-21-5](/img/structure/B12526167.png)
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,4,6-tris(benzyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,4,6-tris(benzyloxy)benzamide: is a complex organic compound that features a benzodioxole moiety and multiple benzyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,4,6-tris(benzyloxy)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to yield the intermediate [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be reacted with aryloxymethyloxiranes to produce the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,4,6-tris(benzyloxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,4,6-tris(benzyloxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,4,6-tris(benzyloxy)benzamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to a range of biological effects, including antioxidant and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole moiety.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Another compound featuring the benzodioxole structure.
2-Propenal, 3-(1,3-benzodioxol-5-yl)-: A related compound with a different functional group.
Uniqueness
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,4,6-tris(benzyloxy)benzamide is unique due to its combination of the benzodioxole moiety with multiple benzyloxy groups. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
676435-21-5 |
|---|---|
Molecular Formula |
C36H31NO6 |
Molecular Weight |
573.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,4,6-tris(phenylmethoxy)benzamide |
InChI |
InChI=1S/C36H31NO6/c38-36(37-21-29-16-17-31-32(18-29)43-25-42-31)35-33(40-23-27-12-6-2-7-13-27)19-30(39-22-26-10-4-1-5-11-26)20-34(35)41-24-28-14-8-3-9-15-28/h1-20H,21-25H2,(H,37,38) |
InChI Key |
UDPZVHSWALBRAT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=C(C=C3OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12526092.png)
![1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12526096.png)

![2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide](/img/structure/B12526103.png)

![1H-Imidazo[4,5-F]benzotetrazine](/img/structure/B12526109.png)
![1,2,3-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B12526130.png)


![2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentylmethyl)phenyl]-](/img/structure/B12526152.png)
![3-[4-(4-Hydroxyphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B12526162.png)

![N-[2,5-Bis(phenylethynyl)phenyl]-1,1-diphenylmethanimine](/img/structure/B12526181.png)
